[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
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Overview
Description
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group attached to a bicyclo[1.1.1]pentane core, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol typically involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. One common method involves the cyclization of suitable precursors under specific conditions. For instance, the reaction may involve the use of strong bases or acids to facilitate the formation of the bicyclo[1.1.1]pentane ring. The chlorophenyl group is then introduced through a substitution reaction, where a chlorophenyl halide reacts with the bicyclo[1.1.1]pentane intermediate. Finally, the methanol group is added through a reduction reaction, often using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is explored for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-[(2-Bromophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure with a bromine atom instead of chlorine.
[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure with a fluorine atom instead of chlorine.
[3-[(2-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[111]pentanyl]methanol lies in its specific substitution pattern and the presence of the chlorophenyl group
Properties
IUPAC Name |
[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-4-2-1-3-10(11)5-12-6-13(7-12,8-12)9-15/h1-4,15H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXUEMXWGNDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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